Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation vs. 1-Bromo-4-ethoxy-2-methylbenzene
The target compound exhibits a calculated LogP of 3.1562 and a PSA of 9.23 Ų . Its regioisomer, 1-Bromo-4-ethoxy-2-methylbenzene (CAS 68155-69-1), displays identical computational values for LogP (3.15622) and PSA (9.23 Ų) [1]. This equivalence indicates that these two compounds are predicted to have identical passive membrane permeability and oral absorption potential according to standard in silico models.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.1562 |
| Comparator Or Baseline | 1-Bromo-4-ethoxy-2-methylbenzene: LogP = 3.15622 |
| Quantified Difference | ΔLogP ≈ 0.0000 (no meaningful difference) |
| Conditions | Calculated using XLogP3 algorithm (source data) |
Why This Matters
Confirms that for ADME property prediction, the target compound is not differentiated from this specific regioisomer, but the identical values validate the consistency of computational models used in drug discovery.
- [1] ChemTradeHub. 1-Bromo-4-ethoxy-2-methylbenzene Physical and Chemical Data. CAS: 68155-69-1. View Source
